molecular formula C11H21NO3 B578206 tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 1228880-43-0

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B578206
CAS No.: 1228880-43-0
M. Wt: 215.293
InChI Key: YYLFOQRAQOJJDD-RKDXNWHRSA-N
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Description

The compound “tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate” belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into organic molecules through reactions with tert-butyl alcohol or its derivatives . The synthesis of similar compounds often involves reactions with tert-butyl esters .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrrolidine ring substituted with a tert-butyl ester, an ethyl group, and a hydroxyl group . The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The presence of this group in the compound could influence its reactivity in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the tert-butyl group is known to increase the hydrophobicity of compounds, which could affect their solubility in different solvents .

Scientific Research Applications

Biodegradation and Environmental Fate

Research on ETBE has identified microorganisms in soil and groundwater capable of aerobically degrading ETBE as a carbon and energy source or via cometabolism with alkanes. This process involves several intermediates, suggesting slow degradation kinetics and potential limitations on ETBE metabolism, with specific genes facilitating this transformation (Thornton et al., 2020).

Synthetic Routes Analysis

The synthesis of vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate. This process highlights the role of tert-butyl-based compounds in facilitating high-yield and commercially viable synthetic routes for pharmaceuticals (Mi, 2015).

MTBE Decomposition

The decomposition of MTBE, a compound related to tert-butyl-based ethers, has been explored using radio frequency (RF) plasma reactors. This method demonstrates the potential for transforming MTBE into less harmful substances, providing a framework for environmental remediation technologies (Hsieh et al., 2011).

Environmental Pollution and Remediation

Studies have shown that MTBE and its key intermediate, tert-butyl alcohol (TBA), are biodegradable under specific conditions, with potential for bioaugmentation and biostimulation strategies in groundwater remediation. This research outlines the capabilities and limitations of bioremediation approaches in addressing pollution from similar tert-butyl-based compounds (Schmidt et al., 2004).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken when handling it, such as avoiding inhalation or contact with skin and eyes. It’s also important to note that many organic compounds pose potential risks due to their flammability .

Future Directions

The study of pyrrolidine derivatives is an active area of research due to their prevalence in biologically active natural products . Future research could explore the synthesis, characterization, and potential applications of this compound .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLFOQRAQOJJDD-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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